1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 86018-63-5
VCID: VC19306201
InChI: InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H
SMILES:
Molecular Formula: C15H10Cl2O
Molecular Weight: 277.1 g/mol

1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one

CAS No.: 86018-63-5

Cat. No.: VC19306201

Molecular Formula: C15H10Cl2O

Molecular Weight: 277.1 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one - 86018-63-5

Specification

CAS No. 86018-63-5
Molecular Formula C15H10Cl2O
Molecular Weight 277.1 g/mol
IUPAC Name 1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H10Cl2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H
Standard InChI Key NBHJVZRPJLRZIR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one is systematically named according to IUPAC conventions as (E)-1-(2,5-dichlorophenyl)-3-phenylprop-2-en-1-one, reflecting its trans-configured α,β-unsaturated ketone system. Key identifiers include:

PropertyValueSource
CAS Registry Number86018-63-5
Molecular FormulaC₁₅H₁₀Cl₂O
Molecular Weight277.1 g/mol
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIKeyNBHJVZRPJLRZIR-UHFFFAOYSA-N

The compound’s canonical SMILES string encodes a propenone bridge linking a 2,5-dichlorophenyl group at the ketone position and a phenyl ring at the terminal olefinic carbon. This arrangement creates a planar conjugated system, as confirmed by computational models .

Physicochemical Descriptors

Critical computed properties include:

  • XLogP3: 4.1 (indicating high lipophilicity)

  • Hydrogen Bond Acceptor Count: 1 (carbonyl oxygen)

  • Rotatable Bond Count: 3 (propenone bridge and aryl rings)

These properties suggest moderate solubility in organic solvents and potential for membrane permeability in biological systems.

Synthesis and Industrial Production

Claisen-Schmidt Condensation

The synthesis follows the Claisen-Schmidt condensation pathway, involving base-catalyzed coupling of 2,5-dichloroacetophenone with benzaldehyde. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration to yield the α,β-unsaturated ketone:

2,5-Dichloroacetophenone+BenzaldehydeNaOH/EtOH1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one+H2O\text{2,5-Dichloroacetophenone} + \text{Benzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one} + \text{H}_2\text{O}

Optimization strategies include:

  • Continuous flow reactors for enhanced heat transfer and reaction control

  • Microwave-assisted synthesis to reduce reaction times and improve yields

Industrial-scale processes report yields exceeding 75% after purification via recrystallization from ethanol.

Structural and Conformational Analysis

Crystallographic Insights

While single-crystal X-ray data for 1-(2,5-Dichlorophenyl)-3-phenylprop-2-en-1-one remains unpublished, analogous chalcones exhibit planar propenone bridges with C=C bond lengths of 1.33–1.36 Å . For example, (E)-3-(2,3-Dichlorophenyl)-1-phenylprop-2-en-1-one displays a C7=C8 bond length of 1.336 Å , consistent with partial double-bond character.

The s-trans conformation predominates in the ground state, as steric hindrance between the dichlorophenyl and phenyl groups disfavors s-cis arrangements . This conformation maximizes π-orbital overlap across the propenone system, enhancing UV absorption characteristics .

CompoundSubstitution PatternKey Activity
1-(3,5-Dichlorophenyl)-3-phenylprop-2-en-1-one3,5-Cl on A-ringEnhanced antifungal activity
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one2,6-Cl on A-ringSelective COX-2 inhibition

The 2,5-dichloro substitution in the target compound balances electronic effects and steric bulk, potentially optimizing interactions with hydrophobic enzyme pockets.

Stability and Reactivity

Acid Resistance

Unlike many chalcones, the target compound demonstrates Broensted acid stability, with no E/Z interconversion observed in pH 2–7 environments . This property is critical for oral drug formulation.

Future Directions and Challenges

Unresolved Questions

  • Crystal structure determination to validate computational models

  • In vivo pharmacokinetic studies to assess bioavailability and metabolism

  • Structure-activity relationship (SAR) optimization for target selectivity

Industrial Challenges

  • Scale-up costs associated with dichlorinated precursors

  • Environmental concerns from chlorinated byproducts

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